REACTION_CXSMILES
|
[Na].C[C:3](C)([C:7]([O-:9])=O)[C:4]([O-])=[O:5].[C:11]1(=[CH:15]C(=O)C)[CH2:14][CH2:13][CH2:12]1.[OH-].[K+].Cl>O.CO>[OH:9][C:7]1[CH2:12][C:11]2([CH2:13][CH2:14]2)[CH2:15][C:4](=[O:5])[CH:3]=1 |f:3.4,^1:0|
|
Name
|
|
Quantity
|
28.4 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)[O-])(C(=O)[O-])C
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)=CC(C)=O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for another 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After recooling to room temperature
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by chromatography on silica gel (petroleum ether/ethyl acetate 50:50)
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC(CC2(CC2)C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |